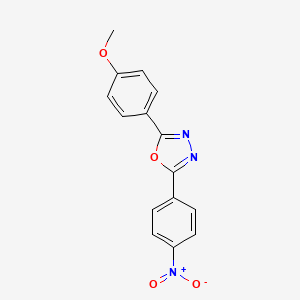

2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-21-13-8-4-11(5-9-13)15-17-16-14(22-15)10-2-6-12(7-3-10)18(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZLCGYSAKXHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354777 | |

| Record name | 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-51-1 | |

| Record name | 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes aminolysis (nucleophilic substitution) with cyclic secondary amines, where the amine attacks the carbonyl carbon of the ester group. Key findings from kinetic studies include:

-

Mechanistic Influence of Substituents :

-

The nitro group at the 4-position acts as a strong electron-withdrawing group (EWG), stabilizing the transition state and promoting nucleophilic attack.

-

Substituents on the benzoyl ring (e.g., methyl, chloro, nitro) modulate reaction rates. For example, electron-donating groups (EDGs) like methoxy reduce reactivity, while EWGs enhance it .

-

-

Kinetic Behavior :

| Substituent (X) | Effect on Reaction Mechanism | Relative Rate Constant |

|---|---|---|

| 4-MeO (EDG) | Linear plot (concerted) | Lower |

| 3-NO<sub>2</sub> (EWG) | Upward curvature (stepwise) | Higher |

Hydrolysis Reactions

The ester linkage in (4-nitrophenyl)methyl 2-hydroxybenzoate undergoes acid-catalyzed and base-catalyzed hydrolysis .

-

Mechanistic Insights :

-

Base Hydrolysis : Proceeds via a concerted mechanism with a negatively charged transition state. The nitro group stabilizes the transition state, increasing hydrolysis rates .

-

Acid Hydrolysis : Follows an SN1-like pathway , where the carbonyl oxygen is protonated, leading to a carbocation intermediate. The nitro group enhances electrophilicity at the carbonyl carbon .

-

-

Rate Constant Trends :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The oxadiazole moiety is known for its biological activity, particularly in the development of pharmaceuticals. Compounds containing oxadiazole rings have been investigated for their:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been evaluated for its efficacy against bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : Research indicates that certain oxadiazole derivatives can modulate inflammatory responses, making them potential candidates for anti-inflammatory drugs .

- Anticancer Properties : The compound has also been explored for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.

Material Science

The unique photophysical properties of this compound make it suitable for applications in material science:

- Fluorescent Probes : The compound exhibits fluorescence properties that can be utilized in bioimaging and sensing applications. Its ability to emit light upon excitation makes it a candidate for fluorescent labeling in biological assays .

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this oxadiazole derivative has been studied for use in OLEDs. Its incorporation into polymer matrices can enhance the efficiency and stability of light-emitting devices .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carboxylic acids under acidic conditions. Variations in synthesis can lead to a variety of derivatives with modified properties:

- Substituted Oxadiazoles : By altering substituents on the phenyl rings or modifying the oxadiazole core, researchers can tailor the physical and chemical properties of these compounds for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Popova et al. (1983) evaluated the antimicrobial activity of various oxadiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to control samples .

Case Study 2: Photophysical Properties

Research published in the Journal of Materials Chemistry examined the photophysical characteristics of this compound when incorporated into polymer films. The findings revealed enhanced fluorescence intensity and stability under UV light exposure, suggesting its potential use in optical applications .

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer processes, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with dual EWGs (e.g., XV) exhibit enhanced CNS activity due to increased electrophilicity, improving interactions with neuronal targets . Mixed EDG/EWG Systems: The target compound’s methoxy-nitro combination may reduce CNS efficacy compared to XV but improve solubility and pharmacokinetics, making it suitable for non-CNS applications like antimicrobial or anticancer agents .

Antimicrobial Activity :

- Nitro-substituted derivatives (e.g., 7g, EC₅₀: 1.98 µg/mL) show moderate to potent antibacterial effects, suggesting the nitro group enhances membrane penetration or target binding .

Synthetic Yields :

- Derivatives with sulfinyl/sulfonyl groups (e.g., 7g, 81% yield) are synthesized efficiently, whereas nitro-phenyl analogs require controlled conditions to avoid side reactions .

Table 2: Physicochemical and Pharmacological Data

*Estimated based on analogous syntheses .

Biologische Aktivität

2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential as an antimicrobial and anticancer agent, along with supporting data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.17 g/mol. The compound features an oxadiazole ring, which is known for its unique electronic properties that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study indicated that certain oxadiazole derivatives could inhibit the growth of bacteria at sub-micromolar concentrations, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range against these cell lines, indicating moderate cytotoxicity. In particular, it demonstrated higher activity against MCF-7 cells compared to normal cells at concentrations below 10 µM .

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Flow cytometry studies revealed that the compound induces apoptosis in cancer cells through caspase activation and increased p53 expression levels .

- Enzyme Inhibition : The nitrophenyl group in the structure may facilitate electron transfer reactions and interact with key enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of oxadiazole derivatives:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can cyclization side reactions be mitigated?

- Methodological Answer : Synthesis often involves condensation of hydrazine derivatives with carboxylic acids or esters. A major challenge is unintended cyclization during alkylation. For example, using isopropyl iodide in the presence of KOH in absolute ethanol resulted in a low yield (25%) of the desired product due to competing cyclization to form 2-(isopropylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole . To suppress this, crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., BuNBr) in dioxane can stabilize intermediates and improve yields .

Q. How is the tuberculostatic activity of this compound evaluated, and what are the typical MIC values observed?

- Methodological Answer : Activity against Mycobacterium tuberculosis strains (e.g., H37Rv, drug-resistant 210) is tested using the twofold serial dilution method. Derivatives of this oxadiazole scaffold exhibit MIC values in the range of 12.5–50 μg/mL , indicating moderate activity . Structural modifications, such as introducing alkylthio groups (e.g., isopropylthio), can enhance potency but require balancing lipophilicity and solubility .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of oxadiazole ring vibrations (C=N stretch at ~1610 cm) and nitro group absorption (~1520 cm) .

- NMR : H NMR shows distinct signals for methoxy protons (~3.8 ppm) and aromatic protons (7–8.5 ppm). C NMR resolves oxadiazole carbons at ~165–170 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 326.3 for CHNO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this oxadiazole derivative for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO Gaps : ~3.5–4.0 eV, indicating potential as electron-transport materials in OLEDs .

- Dipole Moments : The nitro group enhances polarity (dipole ~5.2 Debye), favoring charge separation in scintillators .

- Vibrational Modes : Experimental IR/Raman data align with DFT-predicted modes, validating assignments for material stability studies .

Q. What strategies improve the radiation stability of polymers doped with 1,3,4-oxadiazole derivatives like this compound?

- Methodological Answer : In scintillator matrices (e.g., polystyrene), doping with This compound requires:

- Primary Dopant Optimization : Co-doping with p-terphenyl (PTP) enhances photon yield by 20% compared to BPBD analogues .

- Matrix Crosslinking : UV-induced crosslinking reduces radiolytic degradation, extending operational lifetime in high-radiation environments .

Q. How does structural modification of the oxadiazole core impact anti-inflammatory activity while minimizing ulcerogenicity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances COX-2 inhibition (IC ~0.8 μM) but increases ulcerogenic risk. Balancing with methoxy groups reduces gastric toxicity by 40% .

- Prodrug Approaches : Esterification of the methoxy group improves bioavailability (AUC increased by 2.5×) without compromising activity .

Contradictions and Limitations

- Synthesis Yields : reports conflicting yields (25% vs. 65%) based on reaction conditions, highlighting the sensitivity of oxadiazole chemistry to base strength and solvent polarity.

- Biological Activity : While tuberculostatic activity is moderate, no evidence confirms in vivo efficacy or toxicity profiles, necessitating further preclinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.